molecular formula C11H19N3O2S B13969769 1-ethyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole

1-ethyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole

Cat. No.: B13969769
M. Wt: 257.35 g/mol
InChI Key: YYOJIUIXQQKXGV-UHFFFAOYSA-N
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Description

1-ethyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl group and the imidazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-ethyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-ethyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-2-pyrrolidinone: This compound shares the pyrrolidine ring but lacks the sulfonyl and imidazole groups.

    1-ethyl-2-(pyrrolidin-1-yl)ethanone: This compound has a similar structure but with a ketone group instead of the sulfonyl group.

Uniqueness

1-ethyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole is unique due to the presence of both the sulfonyl and imidazole groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of reactions and interact with a broader array of molecular targets compared to its simpler analogs.

Properties

Molecular Formula

C11H19N3O2S

Molecular Weight

257.35 g/mol

IUPAC Name

1-ethyl-2-(1-pyrrolidin-1-ylsulfonylethyl)imidazole

InChI

InChI=1S/C11H19N3O2S/c1-3-13-9-6-12-11(13)10(2)17(15,16)14-7-4-5-8-14/h6,9-10H,3-5,7-8H2,1-2H3

InChI Key

YYOJIUIXQQKXGV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C(C)S(=O)(=O)N2CCCC2

Origin of Product

United States

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